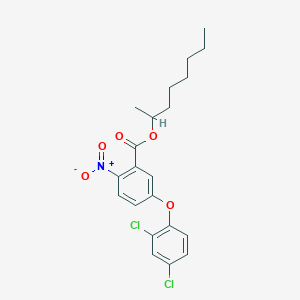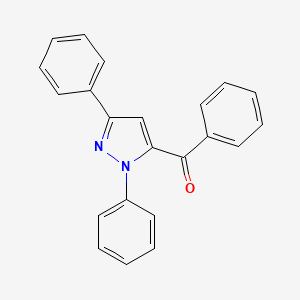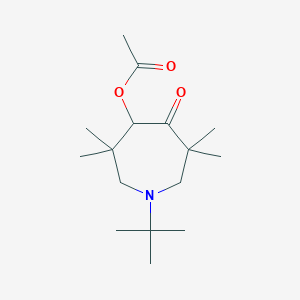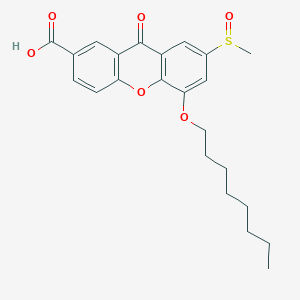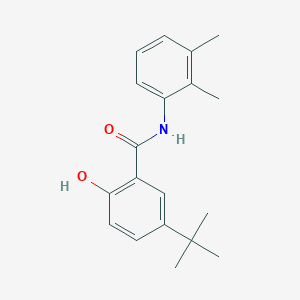
5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and a hydroxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, tert-butyl chloride, and 2,3-dimethylaniline.
Formation of tert-Butyl Ester: The first step involves the esterification of 2-hydroxybenzoic acid with tert-butyl chloride in the presence of a suitable catalyst, such as sulfuric acid, to form tert-butyl 2-hydroxybenzoate.
Amidation Reaction: The tert-butyl 2-hydroxybenzoate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine derivative.
Substitution: The tert-butyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a carbonic anhydrase inhibitor, which can be useful in the treatment of diseases such as glaucoma and epilepsy.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which is beneficial in conditions like glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-2-hydroxybenzamide: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity.
N-(2,3-Dimethylphenyl)-2-hydroxybenzamide: Lacks the tert-butyl group, which may influence its solubility and stability.
Uniqueness
5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of both the tert-butyl and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
Propiedades
Número CAS |
55419-38-0 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-tert-butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-16(13(12)2)20-18(22)15-11-14(19(3,4)5)9-10-17(15)21/h6-11,21H,1-5H3,(H,20,22) |
Clave InChI |
VHSYETYDOCVBBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

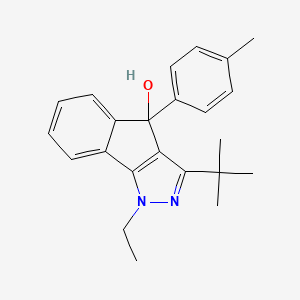
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
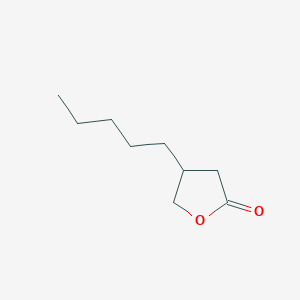
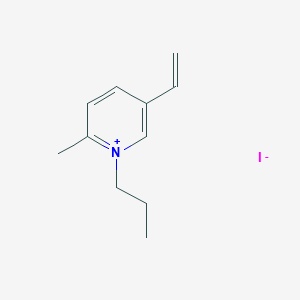
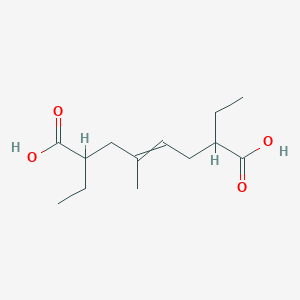
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
